molecular formula C13H8F3N3S B2795688 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-88-6

3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2795688
CAS No.: 338396-88-6
M. Wt: 295.28
InChI Key: RIYAVBCWDKJNNO-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an aminophenyl sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminophenyl)sulfanyl]-5-(methyl)-2-pyridinecarbonitrile
  • 3-[(2-Aminophenyl)sulfanyl]-5-(chloromethyl)-2-pyridinecarbonitrile
  • 3-[(2-Aminophenyl)sulfanyl]-5-(bromomethyl)-2-pyridinecarbonitrile

Uniqueness

Compared to these similar compounds, 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to participate in specific chemical reactions .

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(10(6-17)19-7-8)20-11-4-2-1-3-9(11)18/h1-5,7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYAVBCWDKJNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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